ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE
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Overview
Description
ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE is a complex organic compound that features a combination of pyrimidine, thiadiazole, and acetate groups
Preparation Methods
The synthesis of ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE involves multiple steps. One common method includes the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol . The reaction conditions typically involve room temperature, and the product is obtained in moderate yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aliphatic amines to form corresponding acetamides.
Hydrazine Hydrate Reactions: It reacts with hydrazine hydrate to form 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.
Aniline Reactions: It reacts with aniline to form 2-anilino-6-methylpyrimidin-4(3H)-one.
Common reagents used in these reactions include hydrazine hydrate, aniline, and various aliphatic amines. The major products formed are acetamides, hydrazinyl derivatives, and anilino derivatives.
Scientific Research Applications
ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pyrimidine derivatives, which exhibit anticancer, antitubercular, and anti-HIV activities.
Organic Synthesis: It serves as a precursor for the synthesis of various S-alkyl derivatives with anticonvulsant activity.
Biological Studies: Pyrimidine bases, being components of nucleic acids, make this compound valuable in studying nucleic acid interactions and modifications.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE involves its interaction with various molecular targets. The compound’s pyrimidine moiety allows it to interact with nucleic acids, potentially inhibiting or modifying their function. The thiadiazole group may contribute to its biological activity by interacting with specific enzymes or receptors, leading to the observed medicinal effects .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE include:
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: This compound shares the pyrimidine and acetate groups but lacks the thiadiazole moiety.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound features a similar pyrimidine structure but with different substituents.
The uniqueness of this compound lies in its combination of pyrimidine, thiadiazole, and acetate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[5-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S2/c1-3-22-11(21)5-10-17-18-13(24-10)16-9(20)6-23-12-14-7(2)4-8(19)15-12/h4H,3,5-6H2,1-2H3,(H,14,15,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFPRIAIPJDOCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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